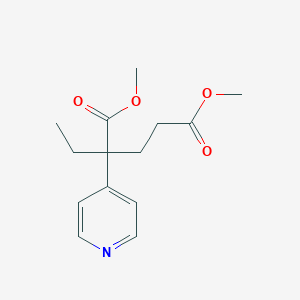
1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their wide range of biological activities and are found in many natural and synthetic compounds . This particular compound features a diphenylphosphino group at the 2-position and methyl groups at the 1 and 3 positions of the indole ring.
Méthodes De Préparation
The synthesis of 1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- can be achieved through various synthetic routes. One common method involves the Larock indole annulation reaction, where an alkyne and 2-bromoaniline react in the presence of palladium(II) acetate, 1,1′-bis(diphenylphosphino)ferrocene (dppf), and potassium bicarbonate in DMF at 110°C . This method provides a high yield and regioselectivity. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring the efficient production of the compound.
Analyse Des Réactions Chimiques
1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents such as halogens and sulfonyl chlorides are often used.
Coupling Reactions: The diphenylphosphino group can participate in coupling reactions, forming new carbon-phosphorus bonds.
Applications De Recherche Scientifique
1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and catalysis.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- involves its interaction with molecular targets and pathways. The indole ring can bind to multiple receptors, influencing various biological processes. The diphenylphosphino group may enhance the compound’s ability to participate in catalytic cycles, facilitating reactions that lead to desired biological effects .
Comparaison Avec Des Composés Similaires
1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Known for its diverse biological activities.
2-Phenylindole: Used in the synthesis of various pharmaceuticals.
Indole-3-acetic acid: A plant hormone with significant biological roles.
The uniqueness of 1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
828256-03-7 |
|---|---|
Formule moléculaire |
C22H20NP |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
(1,3-dimethylindol-2-yl)-diphenylphosphane |
InChI |
InChI=1S/C22H20NP/c1-17-20-15-9-10-16-21(20)23(2)22(17)24(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16H,1-2H3 |
Clé InChI |
LXFADKJHODKIEM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C2=CC=CC=C12)C)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


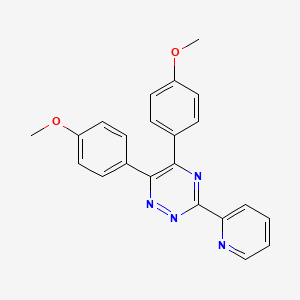
![[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate](/img/structure/B12544645.png)
![[7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene](/img/structure/B12544650.png)
![2,2,2-Trifluoroethyl bicyclo[3.3.1]non-6-ene-3-carboxylate](/img/structure/B12544651.png)
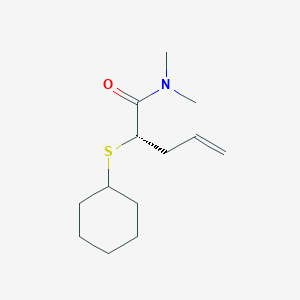
![3-[(2-Methoxyethoxy)methoxy]-2-methylidenehexanoic acid](/img/structure/B12544665.png)
![N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12544672.png)


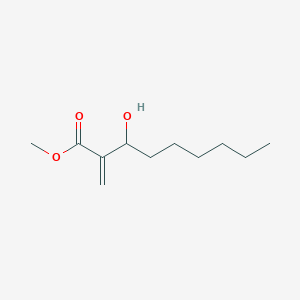
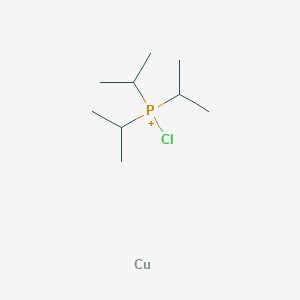
![N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide](/img/structure/B12544695.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]-](/img/structure/B12544706.png)
